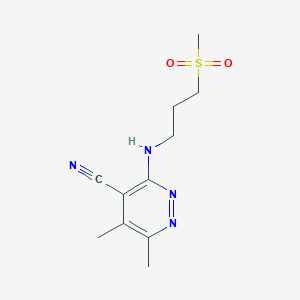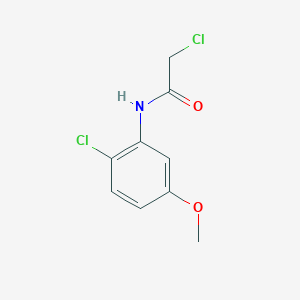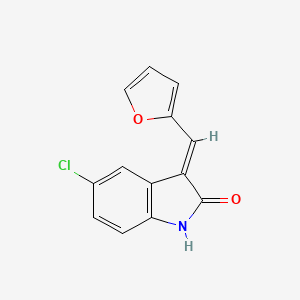
5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or by interfering with the synthesis of certain proteins in the body.
Biochemical and physiological effects:
5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile has been found to have various biochemical and physiological effects. It has been found to have significant antimicrobial activity, as mentioned earlier. It has also been found to have significant anti-inflammatory activity and has been shown to reduce inflammation in various animal models. Additionally, it has been found to have anticancer activity and has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile in lab experiments is its potential for use as an antimicrobial, anti-inflammatory, and anticancer agent. Additionally, its synthesis method is relatively simple, and the compound is relatively stable. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile. One direction is to further investigate its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Additionally, future studies could focus on understanding the mechanism of action and optimizing the use of the compound in lab experiments. Furthermore, studies could investigate the potential use of this compound in drug development and other applications.
Métodos De Síntesis
The synthesis of 5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile involves the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with thionyl chloride, followed by the reaction with 3-aminopropylmethylsulfonyl chloride and finally with potassium cyanide. The yield of this synthesis method has been reported to be around 50%.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and has been tested against various strains of bacteria and fungi. It has also been studied for its potential use as an anti-inflammatory agent and has been found to have significant anti-inflammatory activity. Additionally, it has been studied for its potential use as an anticancer agent and has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
5,6-dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-8-9(2)14-15-11(10(8)7-12)13-5-4-6-18(3,16)17/h4-6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDZHPIUMBAOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)NCCCS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid](/img/structure/B7588418.png)

![3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588430.png)
![(E)-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B7588447.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588455.png)

![4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7588478.png)


![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)


![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)
![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)